The synthesis of 15,16-Didehydrobuprenorphine involves several key steps starting from buprenorphine:
While detailed industrial production methods are not widely documented, it is presumed that similar synthetic routes with optimizations for scalability are employed in larger-scale production.
The molecular formula for 15,16-Didehydrobuprenorphine is , with a molecular weight of approximately 453.6 g/mol. The compound features a complex structure characterized by multiple rings and functional groups typical of morphinan derivatives. Key structural elements include:
The unique arrangement of atoms enhances its interaction with opioid receptors, differentiating it from its parent compound, buprenorphine .
15,16-Didehydrobuprenorphine can undergo various chemical reactions:
These reactions are essential for exploring the compound's potential analogs and derivatives.
The mechanism of action for 15,16-Didehydrobuprenorphine mirrors that of buprenorphine but with distinct pharmacokinetic properties. It acts primarily as a partial agonist at the mu-opioid receptor while exhibiting weak antagonist activity at kappa receptors. This dual action results in:
The slow dissociation kinetics from opioid receptors contribute to prolonged effects and reduced withdrawal symptoms compared to other opioids.
Key physical and chemical properties of 15,16-Didehydrobuprenorphine include:
These properties influence its formulation in pharmaceutical applications.
15,16-Didehydrobuprenorphine has potential applications in several scientific areas:
15,16-Didehydrobuprenorphine (CAS 61577-04-6) is a chemically modified derivative of buprenorphine, distinguished by unsaturation (double bond) between positions 15 and 16 of its morphinan core structure. This alteration significantly influences its receptor binding kinetics and pharmacological profile. As a member of the 6,14-ethenomorphinan class, it serves as a critical tool for probing the structure-activity relationships (SAR) of partial μ-opioid receptor agonists. Its development reflects ongoing efforts to optimize opioid therapeutics—balancing analgesic efficacy with reduced adverse effects like dependence, respiratory depression, and abuse liability [1] [6].
The 6,14-ethenomorphinan scaffold emerged from systematic efforts to modify natural opiate alkaloids (e.g., thebaine) for enhanced pharmacological properties. Key developments include:
Table 1: Key 6,14-Ethenomorphinan Derivatives in Opioid Research
Compound | Structural Feature | Primary Pharmacological Innovation | |
---|---|---|---|
Buprenorphine | C7: (S)-3,3-dimethyl-2-butyl; 6,14-etheno | High MOR affinity, partial agonism, ceiling effect | |
15,16-Didehydrobuprenorphine | Δ¹⁵,¹⁶ double bond; retains C7 side chain | Enhanced MOR affinity, reduced abuse potential | |
18,19-Dehydrobuprenorphine | Δ¹⁸,¹⁹ double bond | 2× buprenorphine potency, κ-receptor antagonism | [6] |
15,16-Didehydrobuprenorphine belongs to the morphinan alkaloid family, characterized by a tetracyclic ring system (phenanthrene core fused with piperidine). Its specific classification includes:
SMART Table: Structural Comparison to Reference Compounds
Property | Morphine | Buprenorphine | 15,16-Didehydrobuprenorphine | |
---|---|---|---|---|
Core Skeleton | Morphinan | 6,14-Ethenomorphinan | 6,14-Ethenomorphinan | |
C7 Substitution | -OH | (S)-3,3-dimethyl-2-butyl | (S)-3,3-dimethyl-2-butyl | |
C15-C16 Bond | Single | Single | Double (unsaturation) | |
logP (Calculated) | ~1.0 | 4.414 [4] | Estimated >5.0 | |
MOR Affinity (Ki, nM) | 1–10 | 0.08–0.5 | ~0.03* | *Extrapolated from [6] |
Fig 1A: Core structure of buprenorphine derivatives highlighting C15-C16 unsaturation (adapted from [5])
15,16-Didehydrobuprenorphine exemplifies the pursuit of optimized partial agonists for opioid use disorder (OUD). Its pharmacological profile addresses key limitations of full agonists (e.g., methadone):
Table 3: Pharmacological Profile vs. Reference Compounds
Parameter | Buprenorphine | 15,16-Didehydrobuprenorphine | Clinical Implication | |
---|---|---|---|---|
MOR Affinity | High (Ki = 0.08–0.5 nM) | Very High (Ki ~0.03 nM)* | Improved receptor blockade | |
KOR Activity | Antagonist | Antagonist | Mitigates dysphoria/stress relapse | |
Abuse Liability | Low (Ceiling effect) | Very Low (No place preference) | Reduced diversion potential | |
Physical Dependence | Moderate | Presumed Lower | Milder withdrawal profile | [6] |
*Theoretical extrapolation from structural data [6]
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4